(4Z)-2-(4-chlorophenyl)-4-(4-methoxy-3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(4-chlorophenyl)-4-(4-methoxy-3-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-chlorophenyl)-4-(4-methoxy-3-nitrobenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate aldehydes and amines under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-chlorophenyl)-4-(4-methoxy-3-nitrobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-chlorophenyl)-4-(4-methoxy-3-nitrobenzylidene)-1,3-oxazol-5(4H)-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored as a lead compound for the development of new therapeutic agents. Its structure-activity relationship (SAR) can be studied to optimize its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-(4-methoxy-3-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can be elucidated through biochemical and molecular studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z)-2-(4-chlorophenyl)-4-(4-methoxy-3-nitrobenzylidene)-1,3-oxazol-5(4H)-one include other oxazole derivatives with different substituents on the phenyl and benzylidene groups. Examples include:
- (4Z)-2-(4-bromophenyl)-4-(4-methoxy-3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-(4-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl and methoxy-nitrobenzylidene groups may enhance its reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C17H11ClN2O5 |
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Molecular Weight |
358.7 g/mol |
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11ClN2O5/c1-24-15-7-2-10(9-14(15)20(22)23)8-13-17(21)25-16(19-13)11-3-5-12(18)6-4-11/h2-9H,1H3/b13-8- |
InChI Key |
WNOMKQJACIJPDR-JYRVWZFOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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